An In-Depth Technical Guide to 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene: A Versatile Building Block for Advanced Chemical Synthesis
An In-Depth Technical Guide to 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene: A Versatile Building Block for Advanced Chemical Synthesis
This technical guide provides a comprehensive overview of 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene (CAS 36711-70-3), a hexasubstituted aromatic compound with significant potential in materials science and pharmaceutical research. This document delves into its chemical and physical properties, proposes a viable synthetic route, explores its reactivity, and discusses its potential applications, particularly for researchers, scientists, and professionals in drug development.
Introduction: The Architectural Potential of a Hexasubstituted Benzene Core
1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene is a unique aromatic compound featuring a central benzene ring fully substituted with two bromine atoms and four bromomethyl groups. This high degree of functionalization on a rigid, planar scaffold makes it an exceptionally versatile building block for the synthesis of complex molecular architectures. The presence of six reactive sites—two aryl bromides and four benzylic bromides—offers a rich platform for a multitude of chemical transformations, enabling the construction of novel organic materials and potential therapeutic agents.
While hexasubstituted benzenoids are currently underrepresented in FDA-approved pharmaceuticals, their densely functionalized and rigid nature presents significant opportunities for exploring new chemical spaces in drug discovery.[1] This guide aims to provide the foundational knowledge necessary to harness the synthetic potential of this intriguing molecule.
Physicochemical and Spectroscopic Properties
The key physicochemical properties of 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene are summarized in the table below. These values are calculated and sourced from comprehensive chemical databases.[2]
| Property | Value | Source |
| CAS Number | 36711-70-3 | [2] |
| Molecular Formula | C₁₀H₈Br₆ | [2] |
| Molecular Weight | 607.6 g/mol | [2] |
| IUPAC Name | 1,4-dibromo-2,3,5,6-tetrakis(bromomethyl)benzene | [2] |
| Canonical SMILES | C(C1=C(C(=C(C(=C1Br)CBr)CBr)Br)CBr)Br | [2] |
| InChIKey | DBEGHOGOADVKFB-UHFFFAOYSA-N | [2] |
| Predicted XLogP3 | 5.5 | [2] |
Spectroscopic Characterization (Predicted)
Due to the limited availability of experimental spectra for 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene in the public domain, the following characterization is based on the analysis of closely related poly(bromomethyl)benzene compounds.[3][4]
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple due to the molecule's symmetry. A single singlet in the region of δ 4.5-5.0 ppm would correspond to the eight equivalent protons of the four bromomethyl (-CH₂Br) groups. The absence of signals in the aromatic region (δ 7-8 ppm) confirms the fully substituted nature of the benzene ring.
¹³C NMR Spectroscopy: The carbon NMR spectrum is anticipated to show three distinct signals: one for the four equivalent bromomethyl carbons (around δ 30-35 ppm), and two for the aromatic carbons—one for the two carbons bearing bromine atoms and one for the four carbons bearing bromomethyl groups.
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic C-H stretching vibrations of the bromomethyl groups around 2950-3000 cm⁻¹. Strong absorptions corresponding to C-Br stretching would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹. The absence of C-H stretching bands in the aromatic region (above 3000 cm⁻¹) would further confirm the hexasubstituted benzene core.
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of six bromine atoms (⁷⁹Br and ⁸¹Br isotopes have nearly equal natural abundance). This will result in a complex cluster of peaks for the molecular ion and any bromine-containing fragments, which is a definitive feature for the identification of polybrominated compounds.
Synthesis and Methodology
Proposed Synthetic Pathway
Caption: Proposed synthesis of the target compound.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is based on well-established procedures for the radical bromination of benzylic methyl groups.[5]
Materials:
-
1,4-Dibromo-2,3,5,6-tetramethylbenzene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or another radical initiator (e.g., AIBN)
-
Anhydrous carbon tetrachloride or 1,2-dichloroethane
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an inlet for inert gas, dissolve 1,4-dibromo-2,3,5,6-tetramethylbenzene in the chosen anhydrous solvent.
-
Addition of Reagents: To this solution, add four equivalents of N-bromosuccinimide and a catalytic amount of benzoyl peroxide.
-
Reaction Execution: The reaction mixture is heated to reflux under an inert atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the consumption of NBS (succinimide, the byproduct, will float on top of the solvent).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is then washed with a saturated aqueous solution of sodium bicarbonate and then with water to remove any remaining acidic byproducts.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., a mixture of hexane and ethyl acetate) to yield 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene as a solid.
Causality Behind Experimental Choices:
-
NBS as Brominating Agent: NBS is the preferred reagent for benzylic bromination as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to the aromatic ring.
-
Radical Initiator: BPO or AIBN is necessary to initiate the radical chain reaction.
-
Inert Solvent: Anhydrous and non-polar solvents like carbon tetrachloride or 1,2-dichloroethane are used to prevent side reactions and to effectively dissolve the starting material.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent oxidation of the radical intermediates.
Reactivity and Synthetic Applications
The reactivity of 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene is dominated by the two types of bromine substituents: the aryl bromides and the benzylic bromides. The four bromomethyl groups are particularly reactive towards nucleophilic substitution, following a mechanism that is likely Sₙ2 in nature.[6] The benzylic position of these bromine atoms makes them excellent leaving groups.
Nucleophilic Substitution Reactions
The bromomethyl groups can readily react with a wide range of nucleophiles, including:
-
Oxygen Nucleophiles: Alcohols and carboxylates can be used to form ethers and esters, respectively.
-
Nitrogen Nucleophiles: Amines can be used to synthesize polyamino compounds.
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Sulfur Nucleophiles: Thiols can be used to create polythioethers.
These reactions open up pathways to a vast array of multifunctional molecules with potential applications as cross-linking agents, dendrimer cores, and precursors to complex heterocyclic systems.
Caption: Reactivity with various nucleophiles.
Applications in Materials Science
The polyfunctional nature of this molecule makes it an ideal candidate as a linker or node in the synthesis of porous materials such as Metal-Organic Frameworks (MOFs) and Porous Organic Polymers (POPs).[7][8] The rigid benzene core can provide structural integrity, while the multiple reactive sites allow for the formation of extended, three-dimensional networks. These materials are of great interest for applications in gas storage, catalysis, and separation technologies.
Relevance in Drug Development and Medicinal Chemistry
Aromatic compounds are fundamental scaffolds in a vast number of pharmaceuticals.[9] While 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene itself is unlikely to be a therapeutic agent, its utility lies in its role as a versatile precursor for the synthesis of novel drug candidates and drug delivery systems.
Scaffold for Novel Pharmacophores
The hexasubstituted benzene core can be functionalized with various pharmacophoric groups through nucleophilic substitution at the bromomethyl positions. This allows for the creation of a library of compounds with diverse functionalities arranged in a precise three-dimensional orientation, which can be screened for biological activity.
Linker for Drug Delivery Systems
The molecule's structure is well-suited for use as a polyfunctional linker in the construction of drug delivery systems, such as MOFs.[7][10] Drugs can be encapsulated within the pores of the MOF, and the properties of the framework, dictated by the linker, can be tuned to control the release of the therapeutic agent. The ability to attach targeting ligands to the functional groups of the linker could enable the development of targeted drug delivery vehicles.
Caption: Conceptual use as a linker in a MOF for drug delivery.
Safety and Handling
As with all polybrominated compounds, 1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Direct contact with skin and eyes should be avoided, and inhalation of dust should be minimized. For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1,4-Dibromo-2,3,5,6-tetrakis(bromomethyl)benzene is a highly functionalized aromatic compound with considerable, yet largely unexplored, potential. Its unique structure offers a versatile platform for the synthesis of a wide range of complex molecules and materials. For researchers in materials science, it represents a valuable building block for the creation of novel porous materials. For scientists in drug development, it serves as a rigid scaffold for the synthesis of new pharmacophores and as a polyfunctional linker for advanced drug delivery systems. Further research into the synthesis, reactivity, and applications of this compound is warranted and is likely to lead to significant advancements in these fields.
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